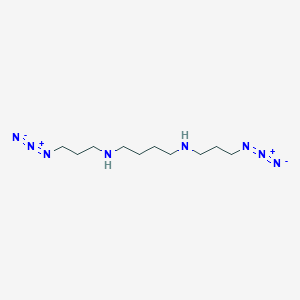

N1,N4-Bisazidospermine bistosylate

Description

Contextualization within the Polyamine Chemical Space

Polyamines, such as spermine (B22157), spermidine (B129725), and putrescine, are naturally occurring aliphatic polycations that are essential for numerous cellular processes. mdpi.com They are involved in cell growth, differentiation, and the stabilization of DNA and RNA structures. mdpi.combroadpharm.com The "polyamine chemical space" refers to the vast collection of naturally occurring polyamines and their synthetic analogs, which have been a fertile ground for drug discovery and development. nih.govresearchgate.net

Historically, research in this area focused on developing inhibitors of polyamine biosynthesis as potential anti-cancer agents. nih.govnih.gov However, the focus has since expanded to include the development of polyamine analogues that can modulate various cellular functions beyond biosynthesis. nih.govnih.gov These synthetic derivatives often feature modifications to the core polyamine structure, such as the addition of alkyl groups or other functional moieties, to enhance their therapeutic properties or to serve as delivery vehicles for other molecules. rsc.orgrsc.org N1,N4-Bisazidospermine bistosylate fits squarely within this expanded view of the polyamine chemical space, offering a functionalized spermine backbone that can be readily incorporated into more complex molecular architectures.

Historical and Current Significance of Spermine-Based Linkers in Academic Research

Spermine itself has long been a subject of interest in academic research due to its crucial biological roles. mdpi.com Its ability to interact with negatively charged molecules like DNA and RNA has made it a model for understanding molecular recognition and binding. rsc.org This inherent property has also been exploited in the design of spermine-based linkers for various applications.

Historically, spermine derivatives were primarily investigated for their potential as therapeutic agents, particularly in cancer research. nih.gov The development of symmetrically and unsymmetrically substituted alkylpolyamines led to a deeper understanding of the structure-activity relationships of these compounds. rsc.org

In recent years, the focus has broadened to include the use of spermine-based linkers in the construction of more complex systems. Researchers have incorporated spermine into:

Gene delivery vectors: The cationic nature of spermine facilitates the condensation of DNA and enhances its uptake into cells. chemimpex.comresearchgate.net

Drug delivery systems: Spermine-based linkers can improve the solubility and bioavailability of drugs. chemimpex.com

Materials science: Spermine derivatives are being explored for the creation of advanced materials like hydrogels for tissue engineering. chemimpex.com

The versatility of this compound, combining the established benefits of a spermine backbone with the powerful reactivity of azide (B81097) groups, ensures its continued significance in advancing various areas of scientific research. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(3-azidopropyl)butane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N8/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12/h13-14H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRXHZIUQXHTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N1,n4 Bisazidospermine Bistosylate

Established Synthetic Routes for the N1,N4-Bisazidospermine Core

The synthesis of the N1,N4-bisazidospermine core, while not extensively detailed in dedicated literature, can be accomplished through established methods of polyamine chemistry. nih.govmdpi.comresearchgate.net A common strategy involves the selective protection of the primary amino groups of spermine (B22157), followed by functionalization of the secondary amino groups, and subsequent deprotection.

A plausible synthetic route commences with the protection of the primary amino groups of spermine. The choice of protecting group is crucial for achieving regioselectivity. Orthogonal protecting groups, such as tert-butoxycarbonyl (Boc) and nosyl (Ns), are often employed to differentiate the reactivity of the various amino groups within the polyamine backbone. mdpi.com For instance, the primary amines can be selectively protected with a group that is stable under the conditions required for modifying the secondary amines.

Following the protection of the primary amines, the secondary amino groups (N4 and N9) are targeted for azidation. This is typically achieved by reacting the protected spermine with a suitable azido-transfer reagent. A common method involves the use of a reagent that can introduce an azidoalkyl group, such as an azido-containing alkyl halide or a reagent that facilitates a diazotransfer reaction.

The final step in the synthesis of the core structure is the deprotection of the primary amino groups to yield N1,N4-bisazidospermine. The choice of deprotection conditions depends on the protecting groups used in the initial step. For example, Boc groups are readily removed under acidic conditions. nih.gov

The bistosylate salt is then formed by treating the free base of N1,N4-bisazidospermine with two equivalents of p-toluenesulfonic acid. This salt formation enhances the compound's stability and solubility in certain solvents, which is advantageous for subsequent applications and storage. google.comgoogle.com

Optimization Strategies in the Synthesis of N1,N4-Bisazidospermine Bistosylate

Optimizing the synthesis of this compound focuses on improving reaction yields, simplifying purification processes, and ensuring the regioselectivity of the chemical transformations. Key areas for optimization include the choice of protecting groups, reaction conditions, and purification methods.

Protecting Group Strategy: The selection of protecting groups is paramount. For instance, the use of fluorenylmethyloxycarbonyl (Fmoc) for primary amines and Boc for secondary amines allows for selective deprotection and subsequent functionalization. Solid-phase synthesis can also be a powerful tool for streamlining the process, as it simplifies the removal of excess reagents and byproducts after each step. mdpi.com

Reaction Conditions: Optimization of reaction conditions such as solvent, temperature, and reaction time is crucial for maximizing yield and minimizing side reactions. For the azidation step, careful selection of the azido-transfer reagent and reaction conditions can prevent unwanted side reactions and ensure high conversion rates.

Purification: The polar nature of polyamines and their derivatives can make purification challenging. researchgate.net Chromatographic techniques, such as ion-exchange or reversed-phase chromatography, are often necessary to isolate the desired product with high purity. Developing a crystallization method for the final bistosylate salt can also serve as an effective purification step.

Chemical Modifications and Analog Generation of this compound

The presence of two reactive azide (B81097) moieties and a modifiable spermine backbone makes this compound a versatile platform for generating a library of analogs with diverse functionalities.

Strategic Derivatization of Azide Moieties

The azide groups are prime targets for modification via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgidtdna.com This reaction is highly efficient, regioselective, and proceeds under mild, often aqueous, conditions, making it ideal for conjugating a wide variety of molecules to the bisazidospermine scaffold. lumiprobe.comglenresearch.com

By reacting N1,N4-bisazidospermine with various terminal alkynes, a diverse range of functionalities can be introduced. These can include:

Fluorescent dyes: For imaging and tracking applications.

Biotin (B1667282) tags: For affinity purification and detection.

Bioactive molecules: Such as peptides, carbohydrates, or small molecule drugs, to create targeted delivery systems or multifunctional probes.

Crosslinking agents: To study molecular interactions.

The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate. idtdna.com

Table 1: Examples of Functional Groups for Azide Derivatization

| Functional Group | Potential Application |

| Alkyne-containing fluorophore | Fluorescent labeling for microscopy |

| Alkyne-biotin | Affinity-based pulldown experiments |

| Alkyne-peptide | Targeted delivery to specific cell types |

| Dialkyne linker | Formation of dimers or polymers |

Modifications and Substitutions on the Spermine Backbone

The spermine backbone itself can be modified to influence the compound's physicochemical properties and biological activity. These modifications can be introduced during the synthesis of the polyamine core.

One common modification is the introduction of alkyl groups, such as methyl groups, at various positions along the carbon chain. mdpi.comnih.gov C-methylation can affect the conformation of the polyamine, its basicity, and its interaction with biological targets.

Another strategy involves altering the length of the polymethylene chains connecting the amino groups. This can be achieved by using different starting diamines or by building the polyamine backbone through a stepwise synthetic approach. These modifications can impact the compound's flexibility and its ability to bind to specific sites on biomolecules like DNA or enzymes. nih.govwikipedia.org

Furthermore, the secondary amino groups that are not azidated (in this case, the N9 position if only N1 and N4 are azidated, or other positions in different isomers) can be functionalized with other groups, leading to asymmetrically substituted spermine analogs.

Scalability and Green Chemistry Considerations in this compound Synthesis

The scalability of the synthesis is an important consideration for the practical application of this compound, particularly if it is to be used in large-scale screening or as a precursor for therapeutic agents. Transitioning from laboratory-scale to pilot-plant quantities requires robust and efficient synthetic methods. nih.gov

Green Chemistry Principles: Incorporating green chemistry principles into the synthesis is becoming increasingly important. rsc.orgrsc.org This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, exploring aqueous reaction conditions for some steps.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

The use of solid-phase synthesis can contribute to greener processes by reducing solvent usage during purification steps. mdpi.com Additionally, exploring enzymatic or chemoenzymatic methods for certain transformations could offer a more sustainable approach to the synthesis of polyamine analogs.

Bioconjugation Applications and Click Chemistry Utilization of N1,n4 Bisazidospermine Bistosylate

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N1,N4-Bisazidospermine Bistosylate

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for utilizing the azide (B81097) groups of this compound. This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction of an azide and a terminal alkyne, catalyzed by a copper(I) species.

Mechanistic Insights and Reaction Kinetics in Aqueous and Organic Media

The mechanism of the CuAAC reaction is generally understood to proceed through a series of steps involving the copper(I) catalyst. Initially, the copper(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide group of this compound in a concerted or stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and protonates to yield the stable triazole product and regenerate the copper(I) catalyst.

The kinetics of the CuAAC reaction are influenced by several factors, including the solvent, the nature of the copper source and ligands, and the concentration of reactants. In aqueous media, the use of a reducing agent, such as sodium ascorbate, is often necessary to maintain copper in its active Cu(I) oxidation state. The addition of stabilizing ligands, for example, tris(benzyltriazolylmethyl)amine (TBTA), can prevent the disproportionation of Cu(I) and enhance the reaction rate. While specific kinetic data for this compound is not extensively reported in the literature, the reaction rates for bifunctional azides in CuAAC are generally high, with second-order rate constants typically in the range of 10^4 to 10^5 M⁻¹s⁻¹.

Table 1: Representative Reaction Conditions for CuAAC with Bifunctional Azides

| Parameter | Condition |

|---|---|

| Solvent System | t-BuOH/H₂O (1:1), DMF, DMSO |

| Copper Source | CuSO₄·5H₂O with Sodium Ascorbate, CuI, [Cu(CH₃CN)₄]PF₆ |

| Ligand | TBTA, THPTA |

| Temperature | Room Temperature |

| Reaction Time | 1 - 24 hours |

This table presents typical conditions for CuAAC reactions involving bifunctional azides and may be applicable to this compound.

Orthogonality and Bioorthogonality Considerations in Complex Biological Systems

A key advantage of the CuAAC reaction is its high degree of orthogonality, meaning the azide and alkyne groups react selectively with each other without interfering with most other functional groups present in biological molecules, such as amines, carboxylic acids, and hydroxyls. This chemoselectivity allows for the precise modification of biomolecules in complex mixtures.

However, the use of copper catalysts raises concerns about cytotoxicity in living systems. The copper(I) ions can be toxic to cells, which can limit the application of CuAAC in live-cell imaging and other in vivo applications. This has led to the development of copper-chelating ligands that can reduce its toxicity and the exploration of alternative, copper-free click reactions. When working with this compound in biological contexts, careful optimization of the copper concentration and the use of biocompatible ligands are crucial to minimize cellular damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

To address the cytotoxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a copper-free variant of the azide-alkyne cycloaddition that relies on the use of a strained cyclooctyne (B158145) to react with the azide groups of this compound.

Development and Application with Cycloalkyne Partners

In SPAAC, the driving force for the reaction is the release of ring strain in the cyclooctyne molecule upon cycloaddition with an azide. This eliminates the need for a metal catalyst, making SPAAC a truly bioorthogonal reaction that is well-suited for applications in living systems. A variety of cyclooctyne reagents have been developed, each with different reactivity, stability, and hydrophilicity.

Commonly used cycloalkyne partners for SPAAC with azide-containing molecules like this compound include:

Dibenzocyclooctynes (DBCO) : Offer a good balance of reactivity and stability.

Bicyclononynes (BCN) : Exhibit excellent reactivity.

Azadibenzocyclooctynes (ADIBO) : Provide high reactivity and good aqueous solubility.

The choice of cycloalkyne partner depends on the specific application, with considerations for reaction kinetics, stability of the reagent, and the biological environment.

Comparative Analysis of CuAAC and SPAAC Efficiencies

Both CuAAC and SPAAC are highly efficient reactions for bioconjugation with this compound, but they offer different advantages and disadvantages that make them suitable for different applications.

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None (strain-promoted) |

| Bioorthogonality | Limited by copper cytotoxicity | Excellent, suitable for in vivo applications |

| Reaction Kinetics | Generally faster (k ≈ 10⁴-10⁵ M⁻¹s⁻¹) | Slower (k ≈ 10⁻³-1 M⁻¹s⁻¹), but can be tuned with cyclooctyne choice |

| Reactant Partners | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Reaction Conditions | Requires copper source and often a reducing agent and ligand | Catalyst-free, proceeds under physiological conditions |

This table provides a general comparison; specific efficiencies can vary based on substrates and reaction conditions.

In general, CuAAC offers faster reaction kinetics, which can be advantageous for in vitro applications where reaction time is a critical factor. On the other hand, the superior bioorthogonality of SPAAC makes it the preferred choice for experiments involving living cells or whole organisms, despite its generally slower reaction rates.

Other Chemoselective Ligation Strategies Employing this compound

While azide-alkyne cycloadditions are the most common methods for utilizing this compound, the azide groups can, in principle, participate in other chemoselective ligation reactions. One such example is the Staudinger ligation, which involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate that can be trapped to form a stable amide bond.

The Staudinger ligation is a bioorthogonal reaction that does not require a metal catalyst. However, it is generally less efficient and has slower kinetics compared to click chemistry reactions. The phosphine reagents can also be sensitive to air oxidation. For these reasons, while theoretically possible, the use of Staudinger ligation with this compound is less common than CuAAC or SPAAC for bioconjugation applications. The development of new ligation strategies that are compatible with the azide functionality continues to be an active area of research, potentially expanding the utility of bifunctional linkers like this compound in the future.

Mechanistic Investigations and Biological Tool Applications of N1,n4 Bisazidospermine Bistosylate

Studies on Cellular Processes Modulated by N1,N4-Bisazidospermine Bistosylate Conjugates

Investigations into Cellular Development and Differentiation Pathways

Polyamines, such as spermine (B22157) and spermidine (B129725), are indispensable for normal cell growth, proliferation, and differentiation. pnas.orgbiorxiv.org Their intracellular concentrations are tightly regulated, and fluctuations can significantly impact cell fate. biorxiv.orgresearchgate.net Researchers have utilized polyamine analogues to probe and perturb these pathways, thereby elucidating the intricate mechanisms governing cellular development.

This compound, as a derivative of spermine, is a valuable tool in this context. Its structural similarity to the natural polyamine allows it to interact with polyamine-binding sites on macromolecules, yet its modifications can lead to altered biological outcomes. The two azide (B81097) groups on this molecule are particularly significant as they can be used in "click chemistry" reactions to attach fluorescent tags or other reporters, enabling the visualization and tracking of its interactions within the cell. broadpharm.com

Studies on similar polyamine analogues have demonstrated their potent effects on cell differentiation. For instance, some analogues have been shown to induce differentiation in various cancer cell lines, suggesting a role for the polyamine metabolic pathway in tumorigenesis and as a potential therapeutic target. pnas.orgresearchgate.net The rationale behind using analogues like this compound is that they can compete with natural polyamines, thereby inhibiting their normal functions and promoting a switch from a proliferative to a differentiated state. lu.se

Recent research has highlighted that polyamine levels decrease during cellular differentiation and that inhibiting polyamine synthesis can drive cells towards a more differentiated state. biorxiv.org Polyamines have been found to concentrate in the nucleus and influence chromatin accessibility, which is a key factor in regulating gene expression during differentiation. biorxiv.org By using tools like this compound, researchers can further explore how these charged molecules interact with DNA and histone-modifying enzymes to control cell fate. biorxiv.org

Table 1: Effects of Polyamine Analogues on Cellular Differentiation

| Polyamine Analogue | Cell Line | Observed Effect on Differentiation | Reference |

|---|---|---|---|

| N1,N11-diethylnorspermine (DENSpm) | Various cancer cell lines | Induction of terminal differentiation | mdpi.com |

| N1-ethyl-N11-[(cyclopropyl)methyl]-4,8-diazaundecane (CPENSpm) | Sensitive tumor cell types | Induction of programmed cell death and differentiation | pnas.org |

| Difluoromethylornithine (DFMO) | 10T1/2 cells | Promotes a differentiated-like cell state | biorxiv.org |

Examination of DNA Stability and Apoptosis Induction in Research Models

The interaction of polyamines with DNA is crucial for maintaining its structural stability. lu.se These positively charged molecules can bind to the negatively charged phosphate (B84403) backbone of DNA, influencing its condensation and protection from damage. researchgate.net However, an excess or altered balance of polyamines can also contribute to DNA instability and trigger apoptosis, or programmed cell death.

This compound serves as a valuable probe in studying these phenomena. Its spermine backbone allows it to interact with DNA in a manner similar to the natural polyamine. One study on a similar analogue, N1,N14-bis-(ethyl)-homospermine (BE-4-4-4), found that it had a higher affinity for DNA than spermine but was less effective at aggregating it. nih.gov This altered interaction likely contributes to its growth-inhibitory and cytotoxic effects. nih.gov The introduction of the azido (B1232118) groups in this compound provides a reactive handle for further studies, such as cross-linking to DNA to map binding sites.

The induction of apoptosis is a key mechanism by which many polyamine analogues exert their anti-cancer effects. pnas.orgnih.gov Analogues can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) through the polyamine catabolic pathway and by directly affecting mitochondrial function. researchgate.net For example, the analogue CPENSpm has been shown to induce apoptosis in specific cancer cell types, and this effect is linked to the superinduction of the enzyme spermidine/spermine N1-acetyltransferase (SSAT). pnas.org This enzyme acetylates spermine and spermidine, leading to their degradation and the production of hydrogen peroxide, a potent ROS. mdpi.com

Table 2: Apoptotic Effects of Polyamine Analogues in Cancer Cell Lines

| Polyamine Analogue | Cell Line | Key Apoptotic Finding | Reference |

|---|---|---|---|

| N1,N14-bis-(ethyl)-homospermine (BE-4-4-4) | U-251 MG and SF-188 human brain tumor cells | Increasingly cytotoxic with higher doses and longer treatment times. | nih.gov |

| Polyamine-Targeting Gefitinib Prodrug (PPG) | PC9 and H1650 lung cancer cells | Induced higher rates of apoptosis compared to the parent drug, Gefitinib. | thno.org |

| 3,5-Diaryl-oxadiazoles | Tumor cells | Capable of causing apoptosis, leading to the development of photoaffinity probes to identify targets. | nih.gov |

Development of Research Tools and Imaging Agents from this compound Scaffolds

The bifunctional nature of this compound, with its polyamine backbone for biological targeting and its azide groups for chemical modification, makes it an excellent scaffold for the development of sophisticated research tools and imaging agents. broadpharm.com The azide groups are particularly amenable to "click chemistry," a set of powerful, reliable, and selective reactions for the covalent ligation of molecules. nih.govresearchgate.net This allows for the straightforward attachment of various functionalities, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or even drug molecules for targeted delivery. nih.govontosight.ai

Photoaffinity labeling is another powerful technique that can be employed with azido-containing compounds. nih.gov Upon exposure to UV light, the azide group can be converted into a highly reactive nitrene, which can then form a covalent bond with nearby molecules. nih.gov This allows for the permanent "tagging" of proteins or nucleic acids that interact with the polyamine scaffold. For example, researchers have synthesized photoaffinity probes based on other polyamine derivatives to identify and characterize polyamine-binding proteins on the cell surface, which are involved in polyamine transport. nih.gov A study using N1-ASA-spermine, a different photoaffinity probe, successfully identified several putative polyamine-binding proteins in leukemia and solid tumor cells. nih.gov

The development of fluorescent polyamine probes has enabled the real-time visualization of polyamine uptake and distribution in living cells. sunderland.ac.uk A study describing the synthesis of azide-derivatized polyamines that were "clicked" to a BODIPY dye demonstrated that these probes were rapidly taken up by cancer cells but not by non-tumorigenic cells. sunderland.ac.uk This highlights the potential of using scaffolds like this compound to create imaging agents that can specifically target cancer cells.

Furthermore, the principles of click chemistry have been used to create theranostic agents, which combine therapeutic and diagnostic capabilities. For instance, a Gefitinib prodrug was conjugated to a polyamine-targeting ligand, and a near-infrared fluorescent dye was also attached, allowing for the monitoring of drug delivery and therapeutic efficacy in lung cancer models. thno.org This demonstrates the immense potential of using this compound as a versatile building block for the next generation of biological tools and targeted therapeutics.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N1,n4 Bisazidospermine Bistosylate Analogs

Influence of Spermine (B22157) Backbone Alterations on Functional Activity and Conjugation Efficiency

The spermine backbone is a critical determinant of the biological activity of its derivatives. Alterations to this backbone can significantly impact how these molecules interact with biological targets and their efficiency in conjugation reactions.

Research into various polyamine analogs has demonstrated that modifications to the spermine backbone can influence their therapeutic potential. For instance, the introduction of hydrophobic moieties can enhance the cellular uptake and gene silencing efficiency of spermine-based polymers. acs.org The length and rigidity of the polyamine chain are also key factors. Studies on different polyamine analogs have shown that the distance between terminal amino groups is a significant parameter in their ability to inhibit polyamine transport. nih.gov

In the context of N1,N4-Bisazidospermine bistosylate, modifications to the spermine backbone could involve:

Alkyl Chain Length: Varying the length of the alkyl chains connecting the nitrogen atoms can affect the molecule's flexibility and ability to bind to target structures. Shorter or longer chains compared to the native spermine structure could alter the binding affinity and specificity.

Introduction of Rigidity: Incorporating cyclic structures or double bonds into the backbone could restrict the conformational freedom of the molecule. This can lead to more specific interactions with biological targets.

Substitution on the Backbone: The addition of functional groups, such as hydroxyl or fluoro groups, to the carbon backbone can influence the molecule's polarity, solubility, and metabolic stability.

These modifications are anticipated to have a direct impact on the functional activity, such as the compound's ability to interact with DNA or modulate cellular processes like apoptosis, which are known activities of polyamines. broadpharm.com Furthermore, changes in the backbone can affect the accessibility of the terminal azide (B81097) groups, thereby influencing conjugation efficiency.

Table 1: Influence of Spermine Backbone Alterations on Functional Activity

| Modification | Predicted Effect on Functional Activity | Rationale |

| Shortening Alkyl Chains | May decrease binding affinity to some targets | Alters the spatial arrangement of cationic charges crucial for interaction with anionic biomolecules like DNA. oup.com |

| Lengthening Alkyl Chains | Could enhance binding to specific targets | Provides greater flexibility to adopt optimal conformations for binding. nih.gov |

| Introducing Aromatic Rings | Increases rigidity and potential for π-π stacking interactions | May lead to more specific and stronger binding to target proteins or nucleic acids. acs.org |

| Adding Hydroxyl Groups | Increases hydrophilicity and potential for hydrogen bonding | Could improve aqueous solubility and alter target interaction profile. acs.org |

Impact of Azide Group Configuration and Linker Length on Bioconjugation Kinetics

The azide groups in this compound are key for its utility as a bioconjugation tool, primarily through "click chemistry" reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net The configuration of these azide groups and the length of the linker attaching them to the spermine backbone are critical for the kinetics of these reactions.

The reactivity of an azide in a bioconjugation reaction is influenced by its electronic environment and steric accessibility. nih.gov For example, electron-withdrawing groups near the azide can increase its reactivity in certain cycloaddition reactions. The steric hindrance around the azide group also plays a significant role; less hindered azides generally react faster. researchgate.net

The linker connecting the azide to the spermine core is another important variable. The length and composition of the linker can affect:

Reaction Rate: A longer, more flexible linker can reduce steric hindrance and allow the azide to more easily adopt a favorable orientation for reaction with a binding partner. mdpi.com Research on antibody-drug conjugates has shown that linker length critically affects the efficiency of subsequent reactions. mdpi.com

Target Accessibility: The linker length can influence the ability of the conjugated molecule to reach its biological target.

Studies have shown that the choice of linker is crucial in designing bifunctional reagents for bioconjugation, affecting both the physical and chemical properties of the resulting conjugate. nih.gov

Table 2: Impact of Azide Linker Modifications on Bioconjugation Kinetics

| Linker Modification | Predicted Effect on Bioconjugation Kinetics | Rationale |

| Increased Linker Length | Generally increases reaction rate | Reduces steric hindrance and provides greater flexibility for the azide to react. mdpi.comacs.org |

| Introduction of PEG Units | May slightly decrease intrinsic reactivity but improve overall efficiency | Enhances aqueous solubility and reduces aggregation, leading to better accessibility of the azide. lumiprobe.com |

| Branched Linkers | Can increase the valency of the conjugation | Allows for the attachment of multiple molecules, but may introduce steric challenges. mdpi.com |

| Aromatic Groups in Linker | Can influence electronic properties of the azide | Electron-withdrawing aromatic groups can enhance the rate of SPAAC reactions. nih.gov |

Computational Approaches to SAR/SPR Analysis of this compound and Its Derivatives

Computational methods are invaluable for predicting the properties of novel compounds and for guiding the design of analogs with improved characteristics. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide deep insights into the SAR and SPR of this compound and its derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org For this compound analogs, docking studies can be employed to:

Identify Potential Biological Targets: By docking the analogs against a library of known protein structures, potential binding partners can be identified.

Predict Binding Affinity and Mode: Docking can estimate the binding energy and visualize the specific interactions (e.g., hydrogen bonds, electrostatic interactions) between the analog and its target. researchgate.netnih.gov This information is crucial for understanding the molecular basis of its biological activity.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the compound-target complex over time. nih.gov MD simulations provide information on:

Conformational Changes: How the binding of the analog affects the structure and flexibility of the target protein.

Stability of the Complex: The long-term stability of the interactions observed in docking studies can be assessed.

Solvent Effects: The influence of the surrounding water molecules on the binding interaction can be evaluated.

These computational tools allow for a rational, structure-based design of new analogs with enhanced affinity and specificity for their biological targets. acs.org

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogs, QSAR studies can be developed to:

Predict the Activity of Novel Analogs: Once a reliable QSAR model is established, the biological activity of new, unsynthesized analogs can be predicted based on their structural features.

Identify Key Structural Descriptors: QSAR models can identify the specific physicochemical properties (e.g., molecular weight, charge, lipophilicity) that are most important for the desired biological activity. nih.govnih.gov

Cheminformatics tools can be used to manage and analyze large datasets of chemical structures and their associated biological data. These tools can be used to:

Assess Drug-Likeness: Evaluate the potential of the analogs to be developed into drugs based on properties like solubility and membrane permeability.

Cluster Analogs: Group similar compounds together to identify trends in the SAR.

Together, QSAR and cheminformatics provide a powerful platform for the systematic optimization of the properties of this compound analogs. acs.org

Analytical and Biophysical Characterization Methodologies for N1,n4 Bisazidospermine Bistosylate and Its Conjugates

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the chemical structure of N1,N4-Bisazidospermine bistosylate and its derivatives.

Mass Spectrometry (MS) provides an accurate determination of the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass, which can be used to deduce the elemental composition. For this compound, the expected monoisotopic mass of the free base (C₁₀H₂₄N₈) would be a key value to confirm. The mass spectra of polyamine derivatives can exhibit characteristic fragmentation patterns, which can provide additional structural information. nih.govnih.govresearchgate.netsemanticscholar.org

A summary of expected spectroscopic data for N1,N4-Bisazidospermine is presented in Table 1.

Table 1: Expected Spectroscopic Data for N1,N4-Bisazidospermine

| Technique | Parameter | Expected Value/Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (Protons adjacent to N₃) | ~3.0 - 3.5 ppm |

| ¹³C NMR | Chemical Shift (Carbons bonded to N₃) | ~50 - 55 ppm |

| FT-IR | Vibrational Frequency (Azide stretch) | ~2100 cm⁻¹ |

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for determining the purity of this compound and for the separation and purification of its conjugates.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of small molecules like this compound. A reversed-phase HPLC method, using a C18 column with a gradient of water and an organic solvent (like acetonitrile), often with an ion-pairing agent for the tosylate counter-ions, would be a typical approach. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For bifunctional linkers, a purity of ≥95% is often required for use in conjugation reactions.

For the separation of conjugates, such as those formed with peptides or proteins, size-exclusion chromatography (SEC) or affinity chromatography may be employed in addition to reversed-phase HPLC. The choice of method depends on the properties of the biomolecule and the conjugate.

An illustrative HPLC method for purity assessment is outlined in Table 2.

Table 2: Example HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on exact conditions, but would be a single major peak |

Biophysical Techniques for Investigating Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Once this compound is conjugated to a biomolecule, biophysical techniques are crucial for characterizing the binding interactions of the resulting conjugate with its biological target.

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions. nih.govreichertspr.comspringernature.comnih.govlabtoo.com In a typical SPR experiment to study a conjugate, the target protein would be immobilized on a sensor chip, and the conjugate, containing the N1,N4-Bisazidospermine linker, would be flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface. This allows for the determination of the binding affinity (KD), as well as the on-rate (ka) and off-rate (kd).

Isothermal Titration Calorimetry (ITC) is another powerful technique that measures the heat changes associated with molecular binding events. researchgate.nettainstruments.comreactionbiology.comutwente.nlresearchgate.net By titrating the conjugate into a solution containing the target molecule, ITC can directly determine the binding affinity (KD), stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes. This provides a complete thermodynamic profile of the binding interaction, offering insights into the driving forces behind the binding.

A summary of the information obtained from these biophysical techniques is provided in Table 3.

Table 3: Biophysical Techniques for Characterizing Conjugate Interactions

| Technique | Key Parameters Measured | Information Gained |

|---|---|---|

| Surface Plasmon Resonance (SPR) | ka, kd, KD | Kinetics and affinity of binding |

Advanced Research Applications and Future Perspectives for N1,n4 Bisazidospermine Bistosylate

Integration into Advanced Biomaterial Development and Functionalization

The bifunctional nature of N1,N4-Bisazidospermine bistosylate, with its reactive azide (B81097) groups and polyamine backbone, makes it an ideal candidate for the development and functionalization of advanced biomaterials.

The azide groups on this compound allow for its use as a crosslinking agent in the formation of hydrogels and the functionalization of nanomaterials via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These click chemistry reactions are highly specific, efficient, and can be performed under mild, biocompatible conditions.

In hydrogel synthesis, this compound can be reacted with polymers or molecules bearing alkyne groups. The spermine (B22157) backbone of the molecule can impart unique properties to the resulting hydrogel, such as pH-responsiveness and the ability to interact with negatively charged biomolecules like DNA and proteins. This makes such hydrogels promising for applications in tissue engineering and controlled drug release. For instance, spermidine (B129725) and spermine have been successfully used as crosslinkers for gellan gum hydrogels, creating biomimetic scaffolds for neural tissue engineering. genscript.comtuni.fi

The functionalization of nanomaterials, such as nanoparticles and DNA origami structures, with this compound can be achieved by reacting the azide groups with alkyne-modified surfaces. This allows for the precise attachment of the spermine moiety, which can enhance cellular uptake and targeting. A recent study demonstrated the use of an azide-bearing functional polyamine to assist in the folding and functionalization of DNA origami nanostructures. acs.org This approach allows for the subsequent decoration of the nanostructure with various functional molecules via click chemistry. acs.org

Table 1: Potential Hydrogel Formulations Utilizing this compound

| Hydrogel Component 1 | Hydrogel Component 2 | Crosslinking Chemistry | Potential Application |

| Alkyne-modified Poly(ethylene glycol) (PEG) | This compound | CuAAC or SPAAC | Drug Delivery, Tissue Engineering |

| Alkyne-modified Hyaluronic Acid (HA) | This compound | CuAAC or SPAAC | Wound Healing, Cartilage Repair |

| Alkyne-modified Gelatin | This compound | CuAAC or SPAAC | 3D Cell Culture, Regenerative Medicine |

The ability to readily undergo click chemistry makes this compound a valuable tool for surface engineering and bioconjugation. Surfaces of various materials, from metallic nanoparticles to polymeric scaffolds, can be functionalized with alkyne groups and subsequently reacted with this compound. This process grafts the spermine linker onto the surface, which can then be used for further functionalization or to modulate the surface properties.

This surface modification can be used to attach biomolecules, such as peptides, proteins, or nucleic acids, to a material's surface. The polyamine nature of spermine can also be exploited to create surfaces with controlled charge densities, influencing cell adhesion and protein adsorption. The modularity of click chemistry allows for the creation of multifunctional surfaces by sequentially or simultaneously reacting different azide- and alkyne-containing molecules. The application of click chemistry for the surface modification of liposomes has been demonstrated, allowing for the attachment of various ligands. nih.govspringernature.com

Role in High-Throughput Screening Platform Development for Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries. oup.comnih.gov While direct applications of this compound in HTS platform development are not yet widely reported, its properties suggest several potential roles.

Bifunctional linkers are often employed in HTS to immobilize one component of an assay, such as a target protein or a substrate. frontiersin.org this compound, with its two reactive azide handles, could be used to tether molecules to alkyne-functionalized microarray surfaces or beads. This would allow for the development of robust and reproducible screening assays.

Furthermore, fluorescent probes are essential tools in many HTS assays. Azide-functionalized polyamines have been converted into fluorescent probes via click chemistry to study the polyamine transport system. kuleuven.be This same principle could be applied to develop novel fluorescent probes for HTS, where the spermine moiety could target specific cellular compartments or interact with particular biomolecules, and the azide groups would allow for the attachment of a fluorophore.

Table 2: Potential HTS Assay Configurations with this compound

| HTS Assay Type | Role of this compound | Principle |

| Immobilization-Based Assay | Linker for immobilization of bait molecules | One azide group reacts with an alkyne-coated plate; the other azide is used to attach a bait molecule (e.g., protein, peptide). |

| Fluorescent Probe-Based Assay | Scaffold for a targeted fluorescent probe | Spermine backbone targets a specific cellular location; azide groups are used to attach a fluorophore and a quencher for FRET-based assays. |

| Cellular Uptake Assay | Component of a reporter system | Conjugated to a reporter molecule to study the uptake of polyamine analogues by cells. |

Innovative Strategies for Targeted Research Agent Delivery in Preclinical Models

The polyamine transport system (PTS) is often upregulated in cancer cells to meet their high demand for polyamines for proliferation. This overexpression can be exploited for targeted drug delivery. researchgate.net By conjugating therapeutic agents to polyamine analogues like spermine, it is possible to achieve selective uptake of the drug by cancer cells.

This compound serves as an excellent linker for creating such targeted research agents. One azide group can be used to attach a therapeutic or imaging agent, while the other can be used for further modifications, such as attaching a polyethylene (B3416737) glycol (PEG) chain to improve pharmacokinetic properties. The spermine backbone of the molecule would then guide the conjugate to cells with active polyamine transporters.

A preclinical study of F14512, a spermine-epipodophyllotoxin conjugate, demonstrated significant antitumor activity in various tumor models, highlighting the potential of this targeting strategy. researchgate.net The study also showed that fluorescently labeled polyamine probes could identify tumors with a highly active PTS, suggesting a method for patient stratification. researchgate.net Similarly, spermine has been used to functionalize paclitaxel-loaded polymeric micelles for enhanced intracellular uptake in tumor cells. nih.gov

Emerging Research Areas and Undiscovered Potential of this compound in Academic Inquiry

The versatility of this compound opens up numerous avenues for future research. Its potential is far from being fully explored, and several emerging areas can be identified.

One promising area is the development of "smart" biomaterials that respond to specific biological cues. The polyamine backbone of the molecule could be engineered to interact with specific enzymes or metabolites, leading to a change in the material's properties. For example, a hydrogel crosslinked with this compound could be designed to degrade in the presence of polyamine oxidase, an enzyme involved in polyamine catabolism.

Another area of interest is the use of this compound in the construction of complex, multi-component molecular architectures. The two azide groups allow for the sequential or orthogonal ligation of different molecules, enabling the synthesis of sophisticated probes and delivery systems. The application of azide-functionalized polyamines in the synthesis of fluorescent probes for the polyamine transport system is a testament to this potential. kuleuven.bebiorxiv.org

Furthermore, the role of polyamines in various cellular processes, including gene regulation and ion channel modulation, is an active area of research. wikipedia.org this compound could be used to create novel chemical tools to dissect these complex biological pathways. By attaching it to various effector molecules, researchers can probe the specific functions of polyamines in different cellular contexts.

Q & A

Q. 1.1. How can researchers optimize the synthesis of N1,N4-Bisazidospermine bistosylate for click chemistry applications?

this compound contains two azide groups that react with alkynes, BCN, or DBCO via click chemistry to form stable triazole linkages . To optimize synthesis, researchers should:

- Control reaction stoichiometry : Ensure a 1:1 molar ratio of azide to alkyne/BCN/DBCO to minimize side products.

- Monitor reaction kinetics : Use techniques like HPLC or NMR to track azide consumption and triazole formation.

- Adjust solvent systems : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency but may require subsequent purification to remove residuals.

- Validate purity : Post-synthesis characterization via mass spectrometry (MS) and infrared (IR) spectroscopy ensures structural integrity .

Q. 1.2. What analytical methods are critical for characterizing this compound in polyamine-mediated cellular studies?

Polyamines like spermidine (structurally related to spermine) modulate DNA stability and apoptosis . Key analytical approaches include:

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and azide functionalization.

- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR validate the spermine backbone and tosylate counterions.

- Fluorescence labeling : Conjugation with alkyne-tagged fluorophores (e.g., BODIPY) enables tracking in cellular uptake assays .

Advanced Research Questions

Q. 2.1. How can contradictions in this compound’s cellular activity be resolved across studies?

Discrepancies may arise due to:

- Cell-type specificity : Polyamine uptake varies by cell line; validate using siRNA knockdown of polyamine transporters.

- Dosage effects : Perform dose-response curves (0.1–100 µM) to distinguish between physiological and toxicological effects.

- Competing azide reactions : Intracellular glutathione may reduce azide reactivity; use control experiments with azide-blocking agents (e.g., sodium ascorbate) .

Q. 2.2. What experimental designs minimize off-target effects when studying this compound in apoptosis assays?

- Negative controls : Use non-azidated spermine analogs to isolate azide-specific effects.

- Time-course analysis : Monitor apoptosis markers (e.g., caspase-3 activation) at 6, 12, and 24 hours to differentiate primary vs. secondary effects.

- Transcriptomic profiling : RNA-seq can identify pathways downstream of azide-mediated stress responses .

Q. 2.3. How do researchers address the stability of this compound under varying pH and temperature conditions?

- pH stability assays : Incubate the compound in buffers (pH 4–9) and quantify degradation via LC-MS.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Store in amber vials at –20°C, as azides are prone to photodegradation .

Mechanistic and Methodological Challenges

Q. 3.1. What computational tools predict the binding interactions of this compound with DNA or RNA?

- Molecular docking : Software like AutoDock Vina models interactions between spermine’s amine groups and nucleic acid phosphate backbones.

- MD simulations : GROMACS or AMBER simulate dynamic binding under physiological conditions.

- Validate experimentally : Compare predictions with surface plasmon resonance (SPR) binding affinity data .

Q. 3.2. How can conflicting data on azide reactivity in click chemistry applications be reconciled?

- Reaction environment : Azide-alkyne cycloaddition efficiency varies in aqueous vs. organic phases; optimize using micellar catalysts (e.g., TPGS-750-M).

- Competing nucleophiles : Screen for thiols or amines in biological matrices that may quench azides.

- Quantitative analysis : Use kinetic studies (e.g., stopped-flow spectroscopy) to measure rate constants under different conditions .

Data Interpretation and Reporting

Q. 4.1. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Q. 4.2. How should researchers report contradictions between in vitro and in vivo findings for this compound?

- Contextualize discrepancies : Highlight differences in metabolism, biodistribution, or azide stability between models.

- Cross-validation : Use ex vivo assays (e.g., tissue slices) to bridge in vitro and in vivo data.

- Transparency : Clearly state limitations in the discussion section, referencing prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.